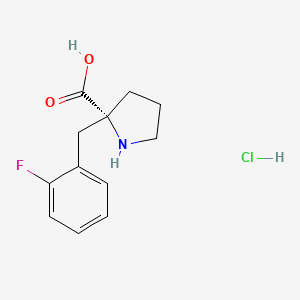

(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049740-12-6

Cat. No.: VC2165837

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049740-12-6 |

|---|---|

| Molecular Formula | C12H15ClFNO2 |

| Molecular Weight | 259.7 g/mol |

| IUPAC Name | (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 |

| Standard InChI Key | FRZTWNHRSHWUGF-UTONKHPSSA-N |

| Isomeric SMILES | C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |

| SMILES | C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |

Introduction

(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with the CAS number 1049740-12-6. It belongs to the class of pyrrolidine carboxylic acids and features a fluorobenzyl group attached to the pyrrolidine ring. This compound has garnered significant attention due to its potential biological activities and applications in pharmaceutical research.

Synthesis and Preparation

The synthesis of (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves nucleophilic substitution reactions. Starting materials include (R)-pyrrolidine-2-carboxylic acid and 2-fluorobenzyl chloride. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate. Purification methods include recrystallization and chromatography to achieve high purity.

Biological Activity

This compound exhibits potential biological activities, particularly in interacting with enzymes and receptors involved in neurotransmission and metabolic pathways. The fluorobenzyl group enhances lipophilicity, which may improve membrane permeability and receptor binding.

Antimicrobial Activity

Recent studies indicate that pyrrolidine derivatives, similar to (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, show significant antimicrobial properties. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.00 | Staphylococcus aureus |

These findings suggest potential applications as antimicrobial agents.

Research and Applications

(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is primarily used in in vitro studies, focusing on its biological properties and mechanisms of action. It is not classified as a drug or medication and has not received FDA approval for medical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume